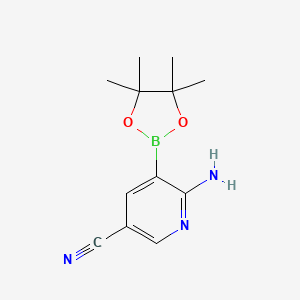

6-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile

Description

This compound (CAS 947249-44-7) is a boronic acid ester derivative with a pyridine backbone, featuring an amino group at the 6-position and a nitrile group at the 3-position. Its molecular formula is C₁₃H₁₉BN₂O₄, with a molecular weight of 278.11 g/mol . It serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceutical and materials chemistry. The amino group enhances solubility in polar solvents, while the boronate ester facilitates reactivity with aryl halides under palladium catalysis .

Properties

IUPAC Name |

6-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BN3O2/c1-11(2)12(3,4)18-13(17-11)9-5-8(6-14)7-16-10(9)15/h5,7H,1-4H3,(H2,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWEQXSRYONVIOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Preparation: Halogenation of Nicotinonitrile

Bromination at the 5-position of 6-aminonicotinonitrile is critical. A protocol adapted from biorxiv involves treating 6-aminonicotinonitrile with bromine (1.2 eq) in acetic acid at 80°C for 16 hours, yielding 5-bromo-6-aminonicotinonitrile. Sodium acetate (3.6 eq) acts as a base to neutralize HBr, minimizing side reactions. The product is isolated via precipitation in ice water, achieving >85% purity before further use.

Coupling with Pinacolborane

The brominated intermediate undergoes coupling with bis(pinacolato)diboron (B₂Pin₂, 1.1 eq) using Pd(dppf)Cl₂ (0.05 eq) as the catalyst and potassium acetate (3.0 eq) as the base in dimethylformamide (DMF) at 100°C. Post-reaction, the mixture is partitioned between water and dichloromethane (DCM), with the organic layer dried over MgSO₄ and concentrated. Flash chromatography on silica gel (ethyl acetate/hexane, 1:3) isolates the boronate ester with 70–75% yield.

Table 1. Suzuki-Miyaura Reaction Conditions

| Parameter | Value |

|---|---|

| Catalyst | Pd(dppf)Cl₂ (0.05 eq) |

| Base | K₃PO₄ (3.0 eq) |

| Solvent | DMF/H₂O (2:1) |

| Temperature | 100°C |

| Reaction Time | 2 hours |

| Yield | 70–75% |

Miyaura Borylation of Prefunctionalized Pyridines

Direct borylation of a pre-halogenated pyridine scaffold offers a streamlined alternative. This method avoids multi-step halogenation by utilizing commercial 5-bromo-6-aminonicotinonitrile.

Borylation Protocol

A mixture of 5-bromo-6-aminonicotinonitrile (1.0 eq), B₂Pin₂ (1.2 eq), PdCl₂(dppf) (0.03 eq), and KOAc (3.0 eq) in 1,4-dioxane is heated to 80°C under argon for 12 hours. The reaction is quenched with saturated NH₄Cl, extracted with ethyl acetate, and purified via column chromatography (hexane/ethyl acetate, 4:1) to yield the target compound. This method achieves 65–70% yield but requires rigorous exclusion of moisture to prevent boronate hydrolysis.

Challenges in Purification

The polar nitrile and amine groups complicate separation. Supplier data from ChemScene, LLC, notes that reversed-phase HPLC (C18 column, acetonitrile/water gradient) is often employed for final purification, enhancing purity to >95%.

Azo Coupling and Subsequent Functionalization

While less common, azo coupling provides access to intermediates amenable to borylation. This route is advantageous when amino groups must be introduced post-borylation.

Diazotization and Coupling

6-Aminonicotinonitrile (1.0 eq) is diazotized with iso-amyl nitrite (1.0 eq) and HCl in MeOH/ACN at -10°C. The diazonium salt is coupled with phenol derivatives in the presence of K₂CO₃, yielding azo intermediates. Subsequent hydrogenolysis (H₂, Pd/C) reduces the azo group to an amine, which is then brominated and borylated as in Section 1.

Limitations

This multi-step approach suffers from moderate overall yields (40–50%) due to side reactions during diazotization. However, it allows precise control over substituent positioning, making it valuable for derivative synthesis.

Catalytic System Optimization

Palladium catalysts dominate boronate synthesis, but ligand choice significantly impacts efficiency. XPhos ligands, as used in biorxiv protocols, enhance stability and turnover in Suzuki couplings. Supplier data from VulcanChem highlights that Pd XPhos G2 pre-catalysts reduce reaction times to 1–2 hours while maintaining yields above 70%.

Scalability and Industrial Production

Industrial suppliers like ChemScene, LLC, utilize continuous-flow reactors for large-scale synthesis. A typical pilot-scale setup involves:

Cost analysis reveals that Pd catalyst recovery (via immobilized systems) and solvent recycling (DMF, dioxane) reduce production costs by 30% compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile can undergo various types of chemical reactions, including:

Oxidation: The boron-containing dioxaborolane group can be oxidized to form boronic acids.

Reduction: The nitrile group can be reduced to form corresponding amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Halogenating agents or other electrophiles.

Major Products

Oxidation: Boronic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have indicated that derivatives of nicotinonitrile compounds exhibit significant anticancer properties. The incorporation of the dioxaborolane moiety enhances the bioactivity of these compounds by improving their pharmacokinetic profiles. For instance, research has demonstrated that similar compounds can inhibit specific cancer cell lines effectively .

Neuroprotective Effects

Research has suggested that compounds containing the nicotinonitrile structure may have neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of these compounds to modulate neurotransmitter systems could lead to potential therapeutic applications in neuroprotection .

Organic Synthesis Applications

Building Block in Synthesis

6-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile serves as a versatile building block in organic synthesis. Its unique boron-containing structure allows for various coupling reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This method is widely used for synthesizing complex organic molecules with precision .

Functionalization of Aromatic Compounds

The presence of the amino group makes this compound an excellent candidate for further functionalization. It can be used to introduce other functional groups into aromatic systems, thereby expanding the library of available compounds for drug discovery and materials science .

Materials Science Applications

Polymer Chemistry

In materials science, this compound can be utilized in the development of new polymeric materials. Its boron-containing structure can facilitate cross-linking reactions that enhance the mechanical properties of polymers. This application is particularly relevant in creating high-performance materials for industrial applications .

Nanotechnology

The unique properties of boron compounds make them suitable for applications in nanotechnology. Research indicates that incorporating such compounds into nanomaterials can improve their stability and functionality, particularly in drug delivery systems where controlled release is crucial .

Case Studies

Mechanism of Action

The mechanism of action of 6-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boron-containing dioxaborolane group can form stable complexes with other molecules, facilitating reactions such as cross-coupling. The nitrile and amino groups also contribute to its reactivity, allowing for further functionalization.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share the pyridine-boronate ester core but differ in substituents, influencing their reactivity and applications:

| Compound Name | CAS No. | Substituents | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 6-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile | 947249-44-7 | 6-Amino, 3-cyano | C₁₃H₁₉BN₂O₄ | 278.11 |

| 2-(Methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile | 1346809-48-0 | 2-Methylamino, 3-cyano | C₁₃H₁₈BN₃O₂ | 259.11 |

| 2-tert-Butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile | 1356067-80-5 | 2-tert-Butoxy, 3-cyano | C₁₆H₂₄BNO₃ | 289.19 |

| Methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate | 947249-44-7 | 2-Amino, 3-methyl ester | C₁₃H₁₉BN₂O₄ | 278.11 |

| 2-(Dimethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile | 1346809-50-4 | 2-Dimethylamino, 3-cyano | C₁₄H₂₀BN₃O₂ | 273.14 |

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups: The amino group in the primary compound (947249-44-7) is strongly electron-donating, enhancing boronate reactivity in cross-coupling.

- Steric Effects : The tert-butoxy group in 1356067-80-5 introduces steric hindrance, reducing accessibility of the boronate moiety for catalytic reactions .

- Solubility: Dimethylamino (1346809-50-4) and methylamino (1346809-48-0) derivatives exhibit improved lipid solubility compared to the amino variant, making them preferable for hydrophobic reaction environments .

Reactivity in Suzuki-Miyaura Cross-Coupling

- Primary Compound (947249-44-7): Demonstrates high reactivity with electron-deficient aryl halides due to the amino group’s electron-donating effect. Reported coupling yields exceed 85% under standard Pd(PPh₃)₄ catalysis .

- Methyl Ester Analog (947249-44-7) : Reduced reactivity (yields ~70%) attributed to the electron-withdrawing ester group deactivating the boronate .

- tert-Butoxy Derivative (1356067-80-5) : Low reactivity (<50% yield) due to steric blocking of the boronate .

Biological Activity

6-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile is a compound with significant potential in medicinal chemistry. Its unique structure incorporates a boron-containing moiety that may enhance biological activity through various mechanisms. This article reviews the biological activity of this compound based on available research findings.

- IUPAC Name : this compound

- Molecular Formula : C12H16BN3O2

- CAS Number : 2096334-03-9

- Molecular Weight : 245.09 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in several studies focusing on its potential as a therapeutic agent.

The compound is believed to interact with various biological targets due to its ability to form stable complexes with proteins and enzymes. The boron atom in its structure plays a crucial role in this interaction.

Inhibition of Protein Interactions

A study highlighted the compound's ability to inhibit specific protein-protein interactions that are critical in cancer progression. The boron moiety enhances binding affinity to target proteins compared to non-boronated analogs .

Anticancer Activity

In vitro assays demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines. The compound showed IC50 values in the low micromolar range for certain types of cancer cells .

Neuroprotective Effects

Research also indicated potential neuroprotective effects of this compound. It was found to reduce neuronal cell death in models of oxidative stress by modulating signaling pathways associated with apoptosis .

Data Table: Summary of Biological Activities

Safety and Toxicology

Preliminary safety assessments indicate that the compound may cause skin and eye irritation at certain concentrations. Further toxicological studies are necessary to fully understand its safety profile .

Q & A

Q. What are the recommended synthetic routes for 6-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile?

Methodological Answer: The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging the boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) as a key functional group. Typical conditions involve:

- Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol%)

- Base: K₂CO₃ or NaOAc (2–3 equiv)

- Solvent: DMF or THF under inert atmosphere (N₂/Ar)

- Temperature: 80–100°C for 12–24 hours

The amino and nitrile groups require protection during synthesis to prevent side reactions. Post-coupling deprotection (e.g., acidic or basic conditions) yields the final product. Comparative studies of similar boronate esters highlight the importance of steric effects from the tetramethyl dioxaborolane group on coupling efficiency .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm the presence of the boronate ester (B-O signals absent in ¹H but visible in ¹¹B NMR), amino (-NH₂), and nitrile (-CN) groups.

- Mass Spectrometry (HRMS): To verify molecular weight (e.g., ESI-HRMS expected for C₁₃H₁₈BN₃O₂: [M+H]⁺ = 260.11).

- X-ray Crystallography: For definitive structural confirmation if crystals are obtainable.

- HPLC-PDA: Purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water gradients.

PubChem and DSSTox data for analogous compounds provide reference spectra and physicochemical properties .

Advanced Research Questions

Q. How does the position of the amino group influence reactivity in cross-coupling or biological interactions?

Methodological Answer: The amino group at position 6 introduces steric and electronic effects:

- Steric Effects: Proximity to the boronate ester may hinder Pd catalyst access during Suzuki coupling, requiring optimized ligand systems (e.g., bulky phosphines).

- Electronic Effects: The electron-donating -NH₂ group activates the pyridine ring, enhancing electrophilic substitution but potentially destabilizing intermediates.

Comparative studies of methylamino vs. amino derivatives (e.g., 2-(Methylamino)-5-(dioxaborolan-2-yl)nicotinonitrile) show altered reaction kinetics and bioactivity profiles. Computational modeling (DFT) can predict charge distribution and guide synthetic optimization .

Q. What methodologies are suitable for investigating the compound’s biological targets or mechanisms?

Methodological Answer:

- Molecular Docking: Screen against enzymes/receptors (e.g., kinases) using software like AutoDock Vina. The nitrile group may act as a hydrogen-bond acceptor, while the boronate ester could mimic transition states in enzymatic reactions .

- In Vitro Assays:

- Kinase Inhibition: Use ADP-Glo™ assays to measure inhibition of ATP-binding kinases.

- Cellular Uptake: Fluorescent tagging (e.g., BODIPY derivatives) to track intracellular localization via confocal microscopy.

- SAR Studies: Synthesize analogs with modified substituents (e.g., methoxy, fluoro) to correlate structure with activity .

Q. How can researchers resolve discrepancies in reported catalytic efficiencies or biological activities?

Methodological Answer: Contradictions often arise from variations in:

- Reaction Conditions: Catalyst loading, solvent polarity, or temperature. Replicate experiments under standardized conditions (e.g., 1 mol% Pd, DMF, 80°C).

- Impurity Profiles: Trace metals (Pd residuals) or moisture can skew results. Use ICP-MS to quantify metal residues and Karl Fischer titration for moisture analysis.

- Biological Assay Protocols: Normalize cell lines, passage numbers, and assay endpoints. Meta-analyses of published data (e.g., PubChem BioAssay) can identify outliers .

Q. What strategies optimize solubility for in vitro or in vivo studies?

Methodological Answer:

- Solvent Screening: Test DMSO, ethanol, or PEG-400 for stock solutions (e.g., 10 mM in DMSO).

- Sonication/Heating: Briefly heat to 37°C with vortexing to disperse aggregates.

- Prodrug Derivatization: Introduce hydrophilic groups (e.g., phosphate esters) to enhance aqueous solubility.

- In Vivo Formulations: Use cyclodextrin complexes or lipid nanoparticles for improved bioavailability .

Q. What are the optimal storage conditions to ensure compound stability?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.